2-吡啶-4-基-1H-喹唑啉-4-酮

描述

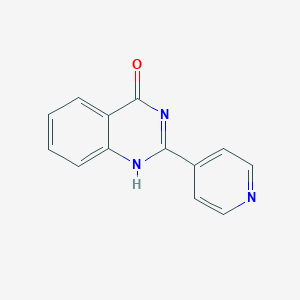

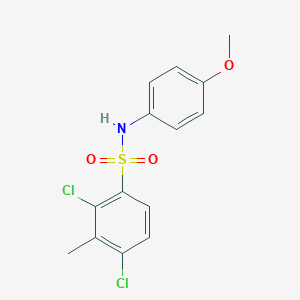

2-pyridin-4-yl-1H-quinazolin-4-one is an organonitrogen heterocyclic compound. It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, including 2-pyridin-4-yl-1H-quinazolin-4-one, can be achieved via amination and annulation of amidines and benzamides . This process involves a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation .Molecular Structure Analysis

The molecular formula of 2-pyridin-4-yl-1H-quinazolin-4-one is C13H9N3O . Its structure includes a benzene ring fused with 2-pyrimidinone . The compound has a net charge of 0 and an average mass of 225.246 .Chemical Reactions Analysis

The synthesis of quinazolin-4(1H)-ones involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Physical And Chemical Properties Analysis

The compound 2-pyridin-4-yl-1H-quinazolin-4-one has a molecular weight of 223.23g/mol. Further physical and chemical properties are not mentioned in the retrieved papers.科学研究应用

抗肿瘤和抗微生物活性

已经研究了2-吡啶-4-基-1H-喹唑啉-4-酮衍生物作为潜在的抗肿瘤和抗微生物药剂。一项研究合成了这种化合物的衍生物,并评估了它们对各种细胞的抗增殖和抗微生物活性,其中一些显示出对革兰氏阳性细菌如金黄色葡萄球菌的选择性抗菌活性 (Eweas, Abdallah, & Elbadawy, 2021)。

抗结核分枝杆菌特性

另一项研究合成了4-吡啶基氨基和4-(乙炔基吡啶)喹唑啉,并评估了它们的抗结核分枝杆菌特性,展示了有希望的活性 (Dilebo et al., 2021)。

抗癌药剂

研究还专注于开发2-吡啶-4-基-1H-喹唑啉-4-酮作为潜在的抗癌药剂。例如,一系列2,4-二取代喹唑啉显示出对人类腺癌细胞系的显著抗癌活性 (Gurubasavaraj & Moshin, 2020)。

心房颤动治疗

这种化合物还被用于治疗心房颤动。一项研究确定了一种衍生物作为潜在的临床候选药物,因其在药效动力学模型中的强效作用和可接受的药代动力学特性 (Gunaga et al., 2017)。

与过渡金属离子的配位多样性

已经证明该化合物作为配体与各种金属离子结合的能力,表明在材料科学和配位化学中具有潜在应用 (Gudasi et al., 2006)。

抗微生物药剂

此外,已合成了2-吡啶-4-基-1H-喹唑啉-4-酮衍生物,并评估其作为抗微生物药剂,其中一些显示出对各种微生物的广谱活性 (Buha et al., 2012)。

合成方法

已经有研究专注于这种化合物的合成方法,如微波辅助合成,这对其在药物化学中的应用至关重要 (Hayun et al., 2014)。

抗组胺药剂

这种化合物还被用于其作为抗组胺药剂的潜力。一项研究合成了一系列衍生物,并评估了它们的H1-抗组胺活性,取得了有希望的结果 (Gobinath et al., 2015)。

抗结核活性

研究表明一些衍生物表现出优异的抗结核活性,突显了该化合物在治疗结核病中的潜力 (Pandit & Dodiya, 2012)。

多样应用

最后,2-吡啶-4-基-1H-喹唑啉-4-酮的多样应用包括薄层色谱用于氨基酸检测和作为潜在的抗菌剂 (Sen et al., 2012)。

作用机制

Target of Action

The primary targets of 2-pyridin-4-yl-1H-quinazolin-4-one are microbial cells , particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .

Mode of Action

2-Pyridin-4-yl-1H-quinazolin-4-one interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . Additionally, it curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . At sub-MICs, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial virulence. By inhibiting this system, 2-pyridin-4-yl-1H-quinazolin-4-one disrupts the bacteria’s ability to form biofilms, thereby reducing their pathogenicity .

Result of Action

The result of the action of 2-pyridin-4-yl-1H-quinazolin-4-one is the significant inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

未来方向

Quinazolinones have attracted significant interest due to their wide range of biological activities . Future research could focus on developing new drugs with this compound, especially given the emergence of drug-resistant strains of various diseases . The development of new therapeutic agents in the area of medicinal chemistry for the treatment of various diseases remains a significant target .

生化分析

Biochemical Properties

They have shown to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .

Cellular Effects

2-Pyridin-4-yl-1H-quinazolin-4-one has been found to have significant effects on various types of cells. For instance, some quinazolinone derivatives have shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . They also decreased other virulence factors at low concentrations without affecting bacterial growth .

Molecular Mechanism

It is known that quinazolinones can interact with various biomolecules, leading to changes in gene expression and enzyme activity . For example, some quinazolinone derivatives have been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa .

Temporal Effects in Laboratory Settings

It is known that quinazolinones can have long-term effects on cellular function

Metabolic Pathways

Quinazolinones are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

属性

IUPAC Name |

2-pyridin-4-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVWMIMELRGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6484-23-7 | |

| Record name | 2-(pyridin-4-yl)quinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-N,N'-diethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B395348.png)

![2-(4-benzyl-1-piperidinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B395349.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B395351.png)

![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![2-(4-Bromophenyl)-2-oxoethyl 7-[(phenylsulfonyl)amino]heptanoate](/img/structure/B395359.png)

![Butyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395360.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B395361.png)

![2,3,5-trichloro-4-[(pentafluoroethyl)sulfanyl]-6-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}pyridine](/img/structure/B395370.png)

![3,5,6-trichloro-N-(4-methylphenyl)-4-[(trifluoromethyl)sulfanyl]pyridin-2-amine](/img/structure/B395372.png)